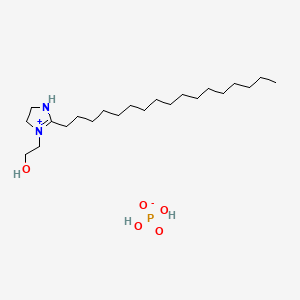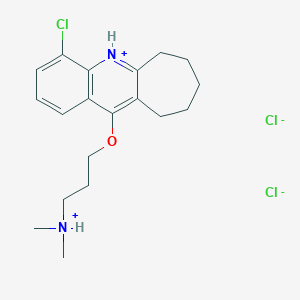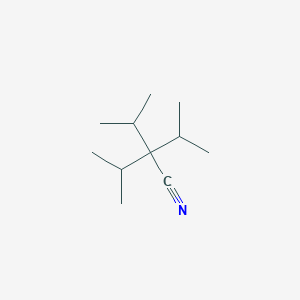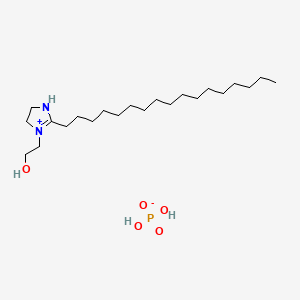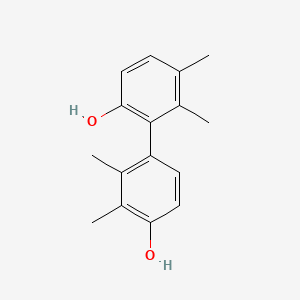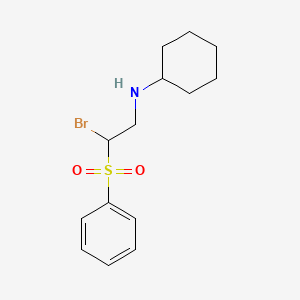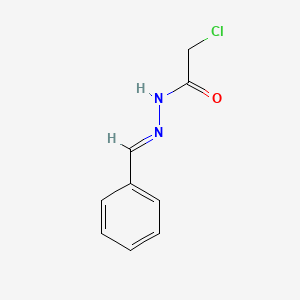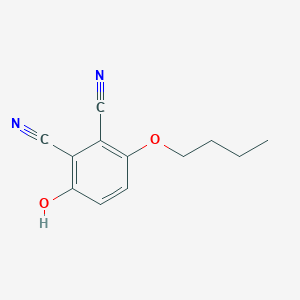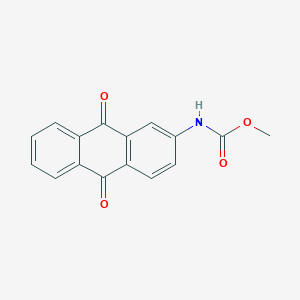
Ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide is a chemical compound with the molecular formula C18H32I2N4O2 and a molecular weight of 590.281 g/mol. This compound is known for its unique structure, which includes two trimethylazaniumyl groups and a diiodide component. It is primarily used in research and industrial applications due to its specific chemical properties.
Métodos De Preparación
The synthesis of trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated systems to maintain consistency and efficiency. These methods are designed to optimize the reaction conditions and minimize the production of by-products.
Análisis De Reacciones Químicas
Trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be achieved using various reagents and catalysts.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is employed in industrial processes for the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects.
Comparación Con Compuestos Similares
Trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide can be compared with other similar compounds, such as:
- Trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium monoiodide
- Trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium chloride
These compounds share similar structural features but differ in their anionic components, which can influence their chemical properties and applications. The uniqueness of trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide lies in its specific diiodide component, which imparts distinct characteristics and reactivity.
Propiedades
Número CAS |
62055-10-1 |
|---|---|
Fórmula molecular |
C18H32I2N4O2 |
Peso molecular |
590.3 g/mol |
Nombre IUPAC |
trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C18H30N4O2.2HI/c1-21(2,3)13-11-19-17(23)15-9-7-8-10-16(15)18(24)20-12-14-22(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H |
Clave InChI |
PSZJCUWXHSVCPW-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCNC(=O)C1=CC=CC=C1C(=O)NCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


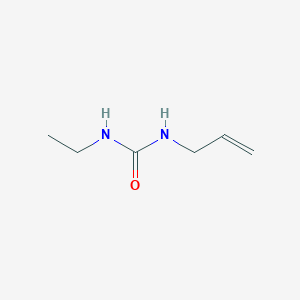
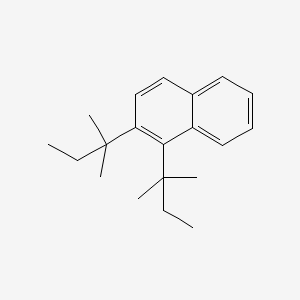
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
